
3-异丙氧基-4-(三氟甲氧基)苯硼酸
描述
“3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1793003-54-9 . It has a molecular weight of 264.01 and is typically in solid form . The IUPAC name for this compound is 3-isopropoxy-4-(trifluoromethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” is 1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” are not detailed in the search results, boronic acids are generally known to be involved in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid” is a solid compound . It has a molecular weight of 264.01 .科学研究应用
结构、性质和抗菌活性:
- 对三氟甲氧基苯硼酸的研究,包括 3-异丙氧基-4-(三氟甲氧基)苯硼酸,揭示了它们在结构、抗菌和物理化学性质方面的重要细节。这些化合物通过各种光谱方法表征,表现出受取代基位置影响的显着酸度。特别是邻位异构体显示出独特的酸性,并在固态形成氢键二聚体。对接研究表明与细菌酶的潜在相互作用,并且已评估了这些化合物对大肠杆菌和蜡状芽孢杆菌等细菌的抗菌效力 (Adamczyk-Woźniak 等人,2021 年)。
有机合成中的交叉偶联反应:
- 苯硼酸的应用,包括 3-异丙氧基-4-(三氟甲氧基)苯硼酸等变体,在有机合成中具有重要意义。它们用于与氯代芳烃的镍(0)催化的交叉偶联反应,以合成联芳烃。此过程在 80°C 下使用镍(0)催化剂,展示了这些化合物在生成各种取代联芳烃方面的多功能性 (Saito、Sakai 和 Miyaura,1996 年)。
酰胺化反应中的催化:
- 在一项探索三氟甲基苯硼酸在催化中的作用的研究中,发现 3-异丙氧基-4-(三氟甲氧基)苯硼酸等化合物在催化羧酸和胺之间脱水酰胺化方面非常有效。这突出了它们在合成化学中的潜力,特别是对于 α-二肽合成等过程 (Wang、Lu 和 Ishihara,2018 年)。
传感器和执行器:
- 这些化合物已被用于开发先进的传感器。例如,一项研究利用苯硼酸衍生物对糖类进行扩增检测。这项研究展示了它们在开发灵敏且选择性的化学传感器的潜力,特别是用于生物医学应用 (Li 等人,2014 年)。
蛋白质组学研究:
- 苯硼酸,包括 3-异丙氧基-4-(三氟甲氧基)苯硼酸,已被用于开发用于特异性识别和富集糖蛋白和糖肽的材料。该应用在蛋白质组学研究中至关重要,有助于识别和分析复杂的蛋白质混合物 (Li 等人,2018 年)。
安全和危害
作用机制
Target of Action
The primary target of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties likely contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is influenced by the reaction conditions. The SM cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also allows it to be used under a variety of environmental conditions .
属性
IUPAC Name |
[3-propan-2-yloxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQFZIIBMNSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181596 | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1793003-54-9 | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



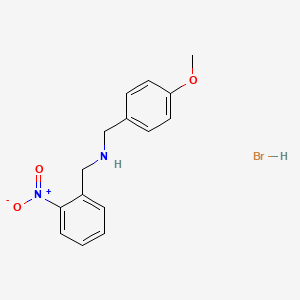
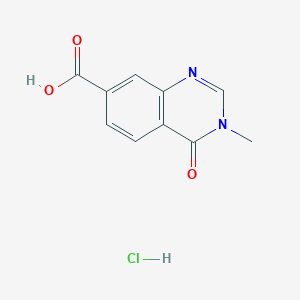
![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)
![1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride](/img/structure/B3060051.png)

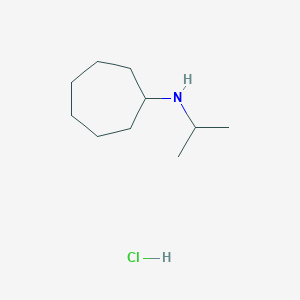
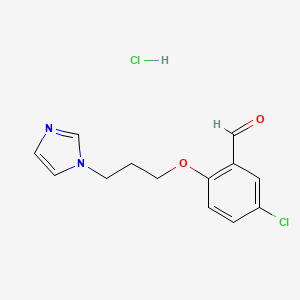
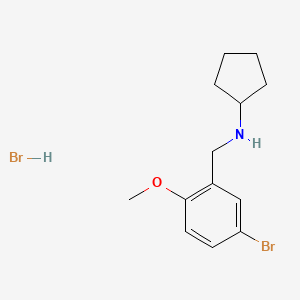
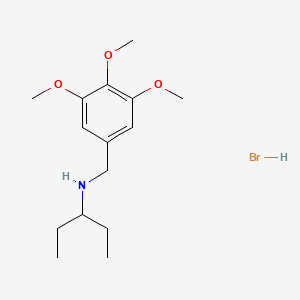
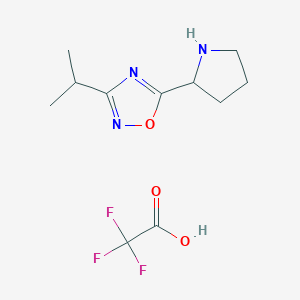
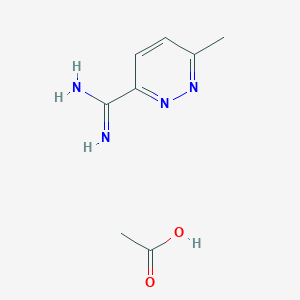
![(8-syn)-8-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3060065.png)